molecular formula C19H20FN5 B589042 PF 670462-d11 CAS No. 1794885-93-0

PF 670462-d11

Cat. No.: B589042
CAS No.: 1794885-93-0
M. Wt: 348.47
InChI Key: WUDBUIUHVNECTM-SGLLRHKCSA-N
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Description

PF 670462-d11 is a potent and selective inhibitor of casein kinase 1 delta and casein kinase 1 epsilon. These enzymes are serine/threonine-selective kinases that play a crucial role in regulating circadian rhythms and other cellular processes. This compound has been studied for its potential therapeutic applications, particularly in the context of fibrotic diseases such as idiopathic pulmonary fibrosis.

Preparation Methods

Synthetic Routes and Reaction Conditions

PF 670462-d11 is synthesized through a multi-step process involving the formation of key intermediates and their subsequent coupling. The synthesis typically begins with the preparation of 4-(3-cyclohexyl-5-(4-fluorophenyl)imidazol-4-yl)pyrimidin-2-amine. This intermediate is then subjected to further chemical modifications to yield the final product, this compound dihydrochloride. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as crystallization and chromatography. The goal is to produce this compound in large quantities while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

PF 670462-d11 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: this compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

PF 670462-d11 has a wide range of scientific research applications:

    Chemistry: Used as a tool compound to study the role of casein kinase 1 delta and casein kinase 1 epsilon in various biochemical pathways.

    Biology: Employed in cell culture studies to investigate the effects of casein kinase inhibition on cellular processes such as circadian rhythm regulation and cell cycle progression.

    Medicine: Explored as a potential therapeutic agent for treating fibrotic diseases, including idiopathic pulmonary fibrosis.

    Industry: Utilized in the development of new drugs targeting casein kinase 1 delta and casein kinase 1 epsilon.

Mechanism of Action

PF

Properties

CAS No.

1794885-93-0

Molecular Formula

C19H20FN5

Molecular Weight

348.47

IUPAC Name

4-[5-(4-fluorophenyl)-3-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)imidazol-4-yl]pyrimidin-2-amine

InChI

InChI=1S/C19H20FN5/c20-14-8-6-13(7-9-14)17-18(16-10-11-22-19(21)24-16)25(12-23-17)15-4-2-1-3-5-15/h6-12,15H,1-5H2,(H2,21,22,24)/i1D2,2D2,3D2,4D2,5D2,15D

InChI Key

WUDBUIUHVNECTM-SGLLRHKCSA-N

SMILES

C1CCC(CC1)N2C=NC(=C2C3=NC(=NC=C3)N)C4=CC=C(C=C4)F

Synonyms

4-[1-(Cyclohexyl-d11)-4-(4-fluorophenyl)-1H-imidazol-5-yl]-2-pyrimidinamine Dihydrochloride; 

Origin of Product

United States

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